1,1,4,4,5,5,5-Heptafluoro-2-(trifluoromethyl)pent-1-en-3-one
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Overview
Description
1,1,4,4,5,5,5-Heptafluoro-2-(trifluoromethyl)pent-1-en-3-one is a fluorinated organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of multiple fluorine atoms, which impart high thermal stability and chemical inertness. It is commonly used in various industrial and scientific applications due to its distinctive reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,4,4,5,5,5-Heptafluoro-2-(trifluoromethyl)pent-1-en-3-one typically involves the reaction of hexafluoropropylene with 1,3,3,3-tetrafluoropropene in the presence of an acid catalyst . This reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the highly reactive and corrosive nature of the fluorinated intermediates. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1,1,4,4,5,5,5-Heptafluoro-2-(trifluoromethyl)pent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding fluorinated ketones or acids.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones, while reduction can produce fluorinated alcohols.
Scientific Research Applications
1,1,4,4,5,5,5-Heptafluoro-2-(trifluoromethyl)pent-1-en-3-one has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of various fluorinated compounds.
Biology: Employed in studies involving fluorinated analogs of biological molecules.
Medicine: Investigated for potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism by which 1,1,4,4,5,5,5-Heptafluoro-2-(trifluoromethyl)pent-1-en-3-one exerts its effects involves interactions with molecular targets and pathways. The presence of multiple fluorine atoms enhances the compound’s ability to interact with specific enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 1,1,1,4,5,5,5-Heptafluoro-3-(pentafluoroethyl)-2,4-bis(trifluoromethyl)pent-2-ene
- 1,1,1,2,2,3,3,4,5,5,5-Undecafluoro-4-(trifluoromethyl)pentane
- 1,1,1,3,5,5,5-Heptafluoro-2,2,4,4-pentanetetrol
Uniqueness: 1,1,4,4,5,5,5-Heptafluoro-2-(trifluoromethyl)pent-1-en-3-one is unique due to its specific arrangement of fluorine atoms and the presence of a trifluoromethyl group. This configuration imparts distinct chemical properties, such as high thermal stability and resistance to degradation, making it valuable in various high-performance applications.
Properties
CAS No. |
54376-59-9 |
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Molecular Formula |
C6F10O |
Molecular Weight |
278.05 g/mol |
IUPAC Name |
1,1,4,4,5,5,5-heptafluoro-2-(trifluoromethyl)pent-1-en-3-one |
InChI |
InChI=1S/C6F10O/c7-3(8)1(5(11,12)13)2(17)4(9,10)6(14,15)16 |
InChI Key |
QOPBPTHPABCRER-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(F)F)(C(=O)C(C(F)(F)F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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